3-[(2-Chlorophenyl)methyl]-5-(2-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
3-[(2-Chlorophenyl)methyl]-5-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a 2-chlorophenylmethyl group and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methyl]-5-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzyl chloride with 2-methylbenzonitrile in the presence of a base such as sodium hydride. The resulting intermediate undergoes cyclization with hydrazine hydrate to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)methyl]-5-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methyl]-5-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 4-Iodo-2-methylphenol
Uniqueness
Compared to similar compounds, 3-[(2-Chlorophenyl)methyl]-5-(2-methylphenyl)-1,2,4-oxadiazole stands out due to its unique substitution pattern on the oxadiazole ring. This structural uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-6-2-4-8-13(11)16-18-15(19-20-16)10-12-7-3-5-9-14(12)17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVXPPHRCGVLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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